molecular formula C24H20N4O2S2 B6555757 N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040651-37-3

N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6555757
CAS No.: 1040651-37-3
M. Wt: 460.6 g/mol
InChI Key: ZMNOKAVUYRFCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfanyl acetamide side chain. Its core structure comprises a bicyclic thienopyrimidinone scaffold substituted with ethyl and 4-methylphenyl groups at positions 3 and 7, respectively. The 4-cyanophenyl acetamide moiety is attached via a sulfur atom at position 2.

Key structural features influencing its physicochemical and biological properties include:

  • Ethyl and 4-methylphenyl substituents on the thienopyrimidinone core, contributing to lipophilicity and steric effects.
  • Sulfanyl linker, which may modulate metabolic stability and binding interactions.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(19(13-31-22)17-8-4-15(2)5-9-17)27-24(28)32-14-20(29)26-18-10-6-16(12-25)7-11-18/h4-11,13H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNOKAVUYRFCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article compiles relevant research findings, including its synthesis, biological effects, and mechanisms of action.

  • Molecular Formula : C24H20N4O2S2
  • Molecular Weight : 460.57 g/mol

Antitumor Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, the presence of the thienopyrimidine moiety has been linked to enhanced cytotoxicity against cancer cells due to its ability to interfere with DNA synthesis and repair mechanisms.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways (e.g., MAPK) that are crucial for cell proliferation and survival.

Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
N-(4-cyanophenyl)-2-{...}AntitumorApoptosis induction
Chalcone DerivativeAntibacterialEnzyme inhibition
ThienopyrimidineAntitumorCell cycle arrest

Case Studies

  • Antitumor Efficacy : A study involving a series of thienopyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value in the nanomolar range.
  • Antibacterial Screening : In a comparative study, several derivatives were screened for their antibacterial activity against common pathogens. Compounds with structural similarities to N-(4-cyanophenyl)-2-{...} showed effective inhibition zones in agar diffusion assays.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit various kinases involved in cancer progression. Researchers are exploring this compound as a potential lead for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial activity. Preliminary assays have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit bacterial growth. This opens avenues for research into its efficacy against resistant strains of bacteria and fungi, which is a growing concern in public health.

Enzyme Inhibition Studies

This compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have focused on its role as a potential inhibitor of proteases and kinases that play critical roles in cellular signaling and disease progression.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of thieno[3,2-d]pyrimidine compounds and evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on breast and lung cancer cells. The study concluded that further optimization of these compounds could lead to the development of effective anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of a series of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives displayed potent antibacterial activity, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds from the literature:

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents Molecular Weight Key Differences Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 7-(4-methylphenyl), 4-cyanophenyl ~477.5 g/mol Reference compound
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidin-2-one 4,6-Diamino, 4-chlorophenyl 325.8 g/mol Simpler core; lacks thiophene ring and bicyclic system
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 3-phenyl, 4-nitrophenyl ~453.5 g/mol Regioisomeric thienopyrimidinone core; nitro group instead of cyano
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-(4-methylphenyl), 2-chloro-4-methylphenyl 470.0 g/mol Methyl at position 3; chloro-methylphenyl substituent
2-{[3-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), 2-(trifluoromethyl)phenyl ~500.9 g/mol Trifluoromethyl group enhances lipophilicity

Key Observations :

  • Core Variations: Thieno[3,2-d]pyrimidin-4-one vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in , cyano in target compound) increase polarity and may improve solubility but reduce membrane permeability. Lipophilic groups (e.g., trifluoromethyl in , ethyl in target compound) enhance logP values, favoring blood-brain barrier penetration but risking metabolic instability. Steric hindrance: Bulkier substituents (e.g., 4-methylphenyl in target compound) may restrict rotational freedom, stabilizing ligand-receptor interactions.
Computational Similarity Analysis
  • Molecular similarity metrics (Tanimoto, Dice) highlight structural overlap with known inhibitors. For example: The target compound shares >80% similarity with N-(4-nitrophenyl) analogues () based on MACCS fingerprints . Differences in cyano vs. nitro groups reduce similarity scores by ~15%, underscoring substituent sensitivity .
ADMET and Physicochemical Properties
  • logP : Estimated at ~3.2 for the target compound (cf. 3.5 for the 4-nitrophenyl analogue in ), suggesting moderate lipophilicity.
  • Solubility: The cyano group improves aqueous solubility compared to nitro or chloro analogues (e.g., ’s trifluoromethyl derivative has logS = -4.2 vs. target compound’s logS = -3.8) .
  • Metabolic Stability : Sulfanyl linkers are susceptible to oxidation, but ethyl and methyl substituents may slow cytochrome P450 metabolism compared to unsubstituted cores .

Preparation Methods

Cyclocondensation of 2-Amino-4-(4-methylphenyl)thiophene-3-carboxylate

  • Reactants : Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, urea, and acetic acid.

  • Conditions : Reflux in ethanol at 80°C for 6 hours.

  • Mechanism : Cyclodehydration forms the pyrimidine ring through nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water.

N-Ethylation at Position 3

  • Reactants : Thieno[3,2-d]pyrimidin-4-one, ethyl bromide, potassium carbonate.

  • Conditions : Dimethylformamide (DMF), 60°C for 4 hours.

  • Yield : 85–90% after recrystallization from ethanol.

Introduction of the Sulfanyl Group

The sulfanyl group at position 2 is introduced via nucleophilic substitution:

Synthesis of 2-Chlorothieno[3,2-d]Pyrimidine Intermediate

  • Reactants : 3-Ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine, phosphorus oxychloride (POCl₃).

  • Conditions : Reflux at 110°C for 3 hours.

  • Outcome : Converts the 4-oxo group to a chloro leaving group, enabling subsequent substitution.

Sulfanyl Group Incorporation

  • Reactants : 2-Chloro intermediate, thiourea.

  • Conditions : Ethanol, reflux for 2 hours.

  • Mechanism : Nucleophilic displacement of chloride by the thiolate anion.

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Acetamide Coupling Reaction

The final step involves coupling the sulfanyl-thienopyrimidine with N-(4-cyanophenyl)acetamide:

Preparation of 2-Bromoacetamide Derivative

  • Reactants : N-(4-cyanophenyl)acetamide, bromoacetyl bromide.

  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature for 2 hours.

  • Yield : 92% after precipitation in cold water.

Thioether Formation

  • Reactants : 2-Mercaptothieno[3,2-d]pyrimidine, 2-bromo-N-(4-cyanophenyl)acetamide.

  • Conditions : Potassium carbonate (K₂CO₃), acetonitrile, 50°C for 3 hours.

  • Mechanism : SN2 displacement of bromide by the thiolate anion.

  • Yield : 75% after HPLC purification.

Optimization Strategies

Catalytic Enhancements

  • Piperidinium Acetate : Using 10 mol% in DMF improves reaction rates by 30% in cyclocondensation steps.

  • Microwave Irradiation : Reduces thioether coupling time from 3 hours to 40 minutes, achieving 82% yield.

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol6.07895
DMF4.58598
Acetonitrile3.07597

Data adapted from.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, CH₂CH₃), 3.94 (s, 2H, SCH₂CO), 2.42 (s, 3H, Ar-CH₃), 1.32 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).

  • Melting Point : 198–200°C.

Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)Purity (%)Scalability
Classical CyclocondensationEthanol reflux7895Moderate
Microwave-AssistedPOCl₃ chlorination8298High
Catalytic PiperidiniumDMF with piperidinium acetate8597High

Challenges and Solutions

  • Byproduct Formation : During thioether coupling, oxidation to sulfone byproducts occurs if traces of H₂O₂ are present. Solution: Use nitrogen atmosphere and anhydrous solvents.

  • Low Solubility : The final compound’s poor solubility in ethanol complicates recrystallization. Solution: Use dimethyl sulfoxide (DMSO)/water mixtures .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Building the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with substituted pyrimidines under reflux in toluene or ethanol .
  • Sulfanyl-acetamide coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution. Triethylamine is often used as a base to deprotonate thiol intermediates .
  • Critical conditions : Temperature (60–120°C), solvent choice (polar aprotic solvents like DMF for solubility), and catalysts (e.g., Pd for cross-coupling steps) significantly affect yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., cyanophenyl C≡N at ~110 ppm in 13C NMR, thienopyrimidine protons at δ 6.8–8.2 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₂₅H₂₁N₄O₂S₂: 489.11) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% by area) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S–C bond at ~1.76 Å in similar thienopyrimidines) .

Q. What analytical methods are used to monitor reaction progress?

  • TLC : Track intermediates using silica plates and UV visualization (Rf values vary by solvent system) .
  • HPLC-MS : Quantify yields and detect side products in real time .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or target selectivity?

  • Substituent analysis :
    • 4-Cyanophenyl : Electron-withdrawing groups (e.g., CN) improve binding to kinase ATP pockets via dipole interactions .
    • 3-Ethyl group : Alkyl chains at position 3 of the pyrimidine core increase lipophilicity, enhancing membrane permeability .
  • SAR strategies :
    • Replace 4-methylphenyl with fluorophenyl to modulate electron density and steric effects .
    • Introduce heterocycles (e.g., oxadiazole) at position 7 to explore π-π stacking with biological targets .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values)?

  • Assay validation :
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .
    • Control for solvent effects (DMSO ≤0.1% to avoid denaturation) .
  • Data normalization :
    • Normalize results to positive controls (e.g., staurosporine for kinases) and account for batch-to-batch compound variability .

Q. What crystallographic insights can guide structure-based drug design?

  • Key features from analogous structures :
    • Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations (observed in N-(4-chlorophenyl) derivatives) .
    • Dihedral angles between aromatic rings (e.g., 42–67° in pyrimidine-phenyl systems) influence binding pocket compatibility .
  • Docking studies : Use crystal structures (e.g., PDB 4ZBI for kinase targets) to model interactions .

Q. What methodologies are used to study the compound’s mechanism of action?

  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to assess CYP450 liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.